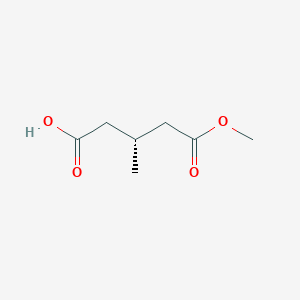

(R)-1-Methyl hydrogen 3-methylglutarate

CAS No.: 63473-60-9

Cat. No.: VC3965861

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63473-60-9 |

|---|---|

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | (3R)-5-methoxy-3-methyl-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |

| Standard InChI Key | BYBMHSADRRMVHY-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](CC(=O)O)CC(=O)OC |

| SMILES | CC(CC(=O)O)CC(=O)OC |

| Canonical SMILES | CC(CC(=O)O)CC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a glutaric acid backbone substituted with a methyl group at the third carbon and a methyl ester at the first position. The (R)-configuration imposes a specific spatial arrangement, critical for its interactions in chiral environments. The carboxylate and ester functional groups enable dual reactivity, allowing participation in both nucleophilic and electrophilic reactions .

Stereochemical Significance

The enantiomeric excess of ≥90:10 (R:S) ensures minimal contamination by the (S)-enantiomer, which is essential for applications requiring high stereoselectivity. This purity is typically verified via gas chromatography (GC) or chiral HPLC . The InChI string encodes its stereochemistry and functional groups, facilitating database searches and computational modeling .

Synthesis and Production Methods

Enzymatic Resolution

Enzymatic methods using lipases or esterases are employed to resolve racemic mixtures of 3-methylglutaric acid derivatives. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-monoester intact. This approach achieves enantiomeric ratios exceeding 95:5 under optimized conditions.

Chiral Auxiliary Approaches

Chiral auxiliaries, such as Evans oxazolidinones, direct the stereoselective formation of the ester bond. The auxiliary is later removed under mild conditions, yielding the target compound with high optical purity. This method is favored for large-scale production due to its reproducibility .

Catalytic Asymmetric Synthesis

Transition-metal catalysts, particularly those based on ruthenium or palladium, enable asymmetric hydrogenation of prochiral diesters. For instance, using a BINAP-Ru complex, researchers have achieved turnover numbers (TON) >1,000 and enantioselectivities >99% ee .

Applications in Pharmaceutical and Organic Chemistry

Chiral Building Block

The compound’s rigid structure and stereochemical integrity make it a preferred starting material for synthesizing β-lactam antibiotics, statin side chains, and prostaglandin analogs. For example, it serves as a precursor to (R)-3-methyl-δ-valerolactone, a key intermediate in antiviral drugs .

Prodrug Design

Ester prodrugs of carboxylate-containing therapeutics often incorporate (R)-1-methyl hydrogen 3-methylglutarate to enhance lipophilicity and bioavailability. The ester group is hydrolyzed in vivo by esterases, releasing the active drug .

Biochemical Interactions and Metabolic Relevance

Interaction with Metabolic Enzymes

In vitro assays reveal that (R)-1-methyl hydrogen 3-methylglutarate is a weak inhibitor of mitochondrial 3-methylglutaconyl-CoA hydratase (), an enzyme linked to leucine catabolism. This inhibition may perturb ketone body production under pathological conditions .

Industrial and Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume